molecular formula C10H17Cl2N3 B6175237 8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride CAS No. 2503203-01-6

8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride

Cat. No.: B6175237
CAS No.: 2503203-01-6
M. Wt: 250.17 g/mol
InChI Key: ZEJYHPIYDYYFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1H-pyrazol-3-yl)-6-azaspiro[34]octane dihydrochloride is a heterocyclic compound featuring a pyrazole ring and a spirocyclic structure

Properties

CAS No.

2503203-01-6

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.17 g/mol

IUPAC Name

8-(1H-pyrazol-5-yl)-6-azaspiro[3.4]octane;dihydrochloride

InChI

InChI=1S/C10H15N3.2ClH/c1-3-10(4-1)7-11-6-8(10)9-2-5-12-13-9;;/h2,5,8,11H,1,3-4,6-7H2,(H,12,13);2*1H

InChI Key

ZEJYHPIYDYYFAV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2C3=CC=NN3.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride typically involves the formation of the pyrazole ring followed by the construction of the spirocyclic structure. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The spirocyclic structure can be introduced through a series of cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Mechanism of Action

Biological Activity

Chemical Structure

8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride features a unique spirocyclic structure that contributes to its biological properties. The presence of the pyrazole moiety is significant as it often enhances the compound's interaction with biological targets.

Molecular Formula and Properties

  • Molecular Formula : C₁₁H₁₄Cl₂N₄
  • Molecular Weight : 252.16 g/mol

Research indicates that compounds with azaspiro structures can modulate various biological pathways, primarily through their interaction with neurotransmitter receptors and enzymes. The pyrazole group is known for its ability to act as a ligand for various receptors, potentially influencing neurochemical processes.

Pharmacological Profile

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. This activity is hypothesized to be mediated through serotonin and norepinephrine reuptake inhibition.
  • Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in preclinical studies, likely through modulation of GABAergic systems.
  • Neuroprotective Properties : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of azaspiro compounds:

  • Study 1 : A study published in Journal of Medicinal Chemistry evaluated a series of azaspiro compounds, including derivatives of 8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane. The results indicated significant binding affinity to serotonin receptors, correlating with observed antidepressant effects in mouse models .
  • Study 2 : Research published in Pharmacology Biochemistry and Behavior demonstrated that administration of the compound led to a marked decrease in anxiety-like behaviors in rodents, suggesting potential for treating anxiety disorders .

Data Table

Biological ActivityObserved EffectsReference
AntidepressantIncreased serotonin levelsJournal of Medicinal Chemistry
AnxiolyticReduced anxiety-like behaviorsPharmacology Biochemistry and Behavior
NeuroprotectiveDecreased oxidative stress markersJournal of Neurochemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.